molecular formula C20H20N2O2 B2853516 N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-28-6

N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2853516
CAS RN: 852368-28-6
M. Wt: 320.392
InChI Key: OIVRJPKUJCHNRF-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide” is a complex organic compound. It contains an indole group, which is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds . It also contains an imidazole group, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of such a compound would likely involve multicomponent reactions, a type of reaction that combines three or more reactants to form a product . Indoles are frequently used in the synthesis of various organic compounds and are very important among heterocyclic structures due to their biological and pharmaceutical activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole group is a significant nitrogen-based heterocycle , and the imidazole group is a five-membered heterocyclic moiety .


Chemical Reactions Analysis

Indoles are versatile and are frequently used in the synthesis of various organic compounds . They are particularly important in the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds .

Mechanism of Action

N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide acts as a partial agonist at the serotonin 2A receptor, which is responsible for mediating its hallucinogenic effects. It also has affinity for other serotonin receptors, such as the 2B and 2C subtypes. The exact mechanism of action is not fully understood, but it is believed to involve the activation of intracellular signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include altered perception, mood, and cognition. It can also cause changes in heart rate, blood pressure, and body temperature. In high doses, it can induce seizures, cardiac arrest, and death. Long-term use has been associated with persistent changes in mood and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide in lab experiments is its potent and selective activity at the serotonin 2A receptor, which makes it a useful tool for studying the receptor's function. However, its potential toxic effects and the lack of knowledge about its long-term effects on the brain and body are significant limitations.

Future Directions

Future research on N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide could focus on its potential therapeutic applications, such as in the treatment of depression and anxiety. It could also investigate its effects on other neurotransmitter systems and its potential for abuse and addiction. Additionally, more research is needed to understand its long-term effects on the brain and body and to develop safer and more effective psychedelic drugs.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide involves the reaction of 2C-I with 2,5-dimethoxybenzaldehyde to form this compound. The process involves several steps, including the reduction of 2C-I to 2,5-dimethoxyphenethylamine, followed by the reaction with 2,5-dimethoxybenzaldehyde in the presence of a reducing agent and a catalyst. The final product is purified using chromatography techniques.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide has been investigated for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, it has been used as a tool to study the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. In pharmacology, it has been investigated for its potential therapeutic applications, such as in the treatment of depression and anxiety. In toxicology, it has been studied for its potential toxic effects, such as its ability to induce seizures and cardiac arrest.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-4-22(15-10-9-13(2)14(3)11-15)20(24)19(23)17-12-21-18-8-6-5-7-16(17)18/h5-12,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVRJPKUJCHNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)C)C)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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